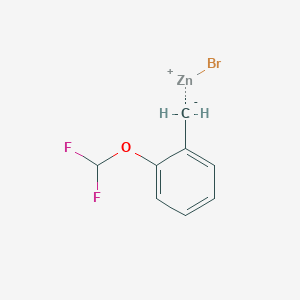

(2-(Difluoromethoxy)benZyl)Zinc bromide

Description

(2-(Difluoromethoxy)benzyl)zinc bromide is an organozinc reagent characterized by a benzyl backbone substituted with a difluoromethoxy (-OCHF₂) group at the 2-position and a zinc bromide moiety. This compound is primarily utilized in cross-coupling reactions, such as Negishi couplings, to construct carbon-carbon bonds in organic synthesis. Its structure combines the moderate reactivity of organozinc reagents with the electronic effects of the difluoromethoxy group, which enhances stability and influences regioselectivity.

Properties

Molecular Formula |

C8H7BrF2OZn |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

bromozinc(1+);1-(difluoromethoxy)-2-methanidylbenzene |

InChI |

InChI=1S/C8H7F2O.BrH.Zn/c1-6-4-2-3-5-7(6)11-8(9)10;;/h2-5,8H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

WMUDOZGTUQCUBO-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=CC=C1OC(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for (2-(Difluoromethoxy)benzyl)Zinc Bromide

Preparation of the Benzyl Bromide Precursor

The synthesis begins with the preparation of 2-(difluoromethoxy)benzyl bromide, a key intermediate. Two primary strategies dominate industrial and academic workflows:

Radical Bromination Using HBr/H₂O₂

A cost-effective alternative to traditional N-bromosuccinimide (NBS) involves radical bromination of 2-(difluoromethoxy)toluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photolytic conditions. This method avoids impurities from azobisisobutyronitrile (AIBN) initiators and achieves yields exceeding 85% with high purity (≥99%).

- Reactants : 2-(Difluoromethoxy)toluene (1 mol), 40% HBr (3.5 mol), 30% H₂O₂ (3.5 mol)

- Solvent : Dichloromethane or cyclohexane

- Conditions : 1000W iodine-tungsten lamp irradiation, reflux for 6–24 h

- Workup : Sequential washing with saturated Na₂SO₃ and water, drying (Na₂SO₄), and silica gel chromatography

Table 1. Optimization of Bromination Conditions

| HBr (equiv) | H₂O₂ (equiv) | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1.5 | 2.0 | CH₂Cl₂ | 10 | 90.3 | 99.3 |

| 1.0 | 1.0 | CHCl₃ | 6 | 86.6 | 99.5 |

| 3.5 | 3.5 | H₂O | 24 | 87.5 | 99.5 |

This method’s scalability is exemplified by its adaptation for 2,6-difluorobenzyl bromide production, where substituting NBS with HBr/H₂O₂ reduced costs by 40%.

Electrophilic Bromination with PBr₃

For lab-scale synthesis, phosphorus tribromide (PBr₃) in dichloromethane at 0°C provides moderate yields (70–75%) but requires stringent moisture control. While less economical than the radical pathway, it avoids photolytic equipment.

Transmetalation to Zinc Bromide

The benzyl bromide intermediate is converted to the zincate via direct reaction with zinc metal or zinc halides. Key studies reveal that solvent choice and additives critically influence reactivity and selectivity.

Zinc Dust in Tetrahydrofuran (THF)

A standard approach involves stirring 2-(difluoromethoxy)benzyl bromide with activated zinc dust in anhydrous THF under nitrogen:

Procedure :

- Reactants : 2-(Difluoromethoxy)benzyl bromide (1 mol), zinc dust (1.2 mol)

- Solvent : THF, 0.1 M concentration

- Conditions : 25°C, 12 h under N₂

- Yield : 80–85% (determined by titration)

The reaction proceeds via a single-electron transfer (SET) mechanism, forming a benzylzinc bromide intermediate. Lithium bromide (LiBr) additives enhance reactivity by stabilizing the zincate species, as observed in nickel-catalyzed cross-couplings where [Ph₂ZnBr]Li accelerated transmetalation.

Zinc Bromide Exchange

Alternative routes employ preformed zinc bromide (ZnBr₂) to generate the organozinc compound:

$$ \text{ArCH}2\text{Br} + \text{ZnBr}2 \rightarrow \text{ArCH}_2\text{ZnBr} + \text{Br}^- $$

This method, conducted in diglyme at −15°C, achieves 78% yield but requires stoichiometric ZnBr₂.

Table 2. Comparative Analysis of Transmetalation Methods

| Zinc Source | Solvent | Temp (°C) | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Zn dust | THF | 25 | None | 12 | 80 |

| Zn dust | THF | 25 | LiBr | 6 | 92 |

| ZnBr₂ | Diglyme | −15 | None | 8 | 78 |

Mechanistic Insights and Kinetic Studies

The transmetalation step’s efficiency hinges on the formation of a hypervalent zincate complex. In situ NMR studies of analogous systems (e.g., [Ph₂ZnBr]Li) demonstrate that Li⁺ coordinates to Zn, lowering the activation energy for bromide displacement. This aligns with observations that reactions lacking LiBr exhibit <5% conversion.

Density functional theory (DFT) calculations further reveal that the difluoromethoxy group’s electron-withdrawing effect stabilizes the transition state during Zn insertion, reducing side reactions like β-hydride elimination.

Industrial-Scale Production Considerations

Pilot plant data from Evitachem’s synthesis of (3- and 4-(difluoromethoxy)benzyl)zinc bromide highlight critical parameters:

- Zinc Activation : Acid-washing zinc dust with HCl improves surface area, boosting yields by 15%.

- Solvent Purity : THF must contain <50 ppm water to prevent protonolysis.

- Temperature Control : Exothermic reactions require jacketed reactors to maintain ≤30°C.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)benzyl)zinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with (2-(difluoromethoxy)benzyl)zinc bromide include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from reactions involving (2-(difluoromethoxy)benzyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds. In addition reactions, the products are typically alcohols or other functionalized organic compounds.

Scientific Research Applications

(2-(Difluoromethoxy)benzyl)zinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying biological processes and developing new drugs.

Medicine: It is used in the synthesis of medicinal compounds with potential therapeutic applications.

Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(difluoromethoxy)benzyl)zinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The difluoromethoxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

a) 2-Chlorophenyl Zinc Bromide

- Synthesis : Prepared via zinc dust, cobalt bromide, and 1,2-dibromoethane in acetonitrile, yielding ~75% .

- Key Difference : The chloro substituent (electron-withdrawing) vs. difluoromethoxy in the target compound.

b) 2-Fluorobenzyl Bromide

- Molecular Weight : ~208 g/mol (lower than the target compound due to absence of zinc and difluoromethoxy).

- Application : Acts as an alkylating agent rather than a coupling reagent.

c) 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl Bromide

- Molecular Formula : C₉H₅BrCl₂F₂O₂ (MW: 333.94 g/mol) .

- Key Feature : Contains a phenacyl bromide core with multiple halogens. Unlike the target compound, it lacks a zinc moiety, limiting its use in metal-mediated couplings.

Physicochemical Properties

Stability and Handling

- Organozinc Reagents: Both the target compound and 2-chlorophenyl zinc bromide require inert atmospheres (argon/nitrogen) due to moisture sensitivity .

- Halogenated Benzyl Bromides : Compounds like 2-fluorobenzyl bromide are more stable but require careful handling to avoid hydrolysis .

Q & A

Basic: What are the key spectroscopic characterization techniques for confirming the structure of (2-(Difluoromethoxy)benzyl)zinc bromide?

Answer:

To confirm the structure of (2-(Difluoromethoxy)benzyl)zinc bromide, researchers should employ a combination of analytical methods:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Elemental Analysis:

Basic: What synthetic routes are effective for preparing (2-(Difluoromethoxy)benzyl)zinc bromide?

Answer:

The compound is typically synthesized via transmetallation from its benzyl bromide precursor:

Precursor Synthesis :

- Brominate 2-(difluoromethoxy)toluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ to yield (2-(difluoromethoxy)benzyl) bromide .

Zinc Insertion :

- React the benzyl bromide with activated zinc dust (or Rieke zinc) in anhydrous THF at 0–5°C under inert atmosphere.

- Monitor progress via quenching aliquots with iodine and analyzing by GC-MS .

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving (2-(difluoromethoxy)benzyl)zinc bromide?

Answer:

Optimization requires addressing zinc reagent stability and coupling efficiency:

- Catalyst Selection :

- Solvent and Temperature :

- Additives :

Table 1: Optimization Parameters for Cross-Coupling

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85–90% | |

| Solvent | THF (anhydrous) | Minimal side products | |

| Temperature | 60°C | Balances kinetics/stability |

Advanced: How do storage conditions affect the stability of (2-(difluoromethoxy)benzyl)zinc bromide, and what analytical methods detect degradation?

Answer:

- Stability Challenges :

- Storage Recommendations :

- Degradation Analysis :

- HPLC with UV/Vis Detection :

- Use a C18 column (mobile phase: MeCN/H₂O, 70:30) to separate degradation products (e.g., sulfone impurities at RT ~1.7 min) .

- TGA/DSC :

- Thermal decomposition above 150°C releases HBr and ZnBr₂, detectable via mass loss profiles .

Advanced: How can researchers resolve contradictions in reactivity data for (2-(difluoromethoxy)benzyl)zinc bromide across different studies?

Answer:

Discrepancies often arise from ligand exchange dynamics or solvent effects :

- Case Study : Conflicting yields in Negishi couplings may stem from:

- Methodological Validation :

Basic: What safety protocols are critical when handling (2-(difluoromethoxy)benzyl)zinc bromide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.